(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 3019-58-7
VCID: VC2365386
InChI: InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m1/s1
SMILES: C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O
Molecular Formula: C10H11NO5
Molecular Weight: 225.2 g/mol

(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid

CAS No.: 3019-58-7

Cat. No.: VC2365386

Molecular Formula: C10H11NO5

Molecular Weight: 225.2 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid - 3019-58-7

Specification

CAS No. 3019-58-7
Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
IUPAC Name (2R,3R)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid
Standard InChI InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m1/s1
Standard InChI Key ZWXNRJCDXZFNLJ-HTQZYQBOSA-N
Isomeric SMILES C1=CC=C(C=C1)NC(=O)[C@@H]([C@H](C(=O)O)O)O
SMILES C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O
Canonical SMILES C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator